6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine core and various functional groups such as tert-butylphenyl and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common approach is the condensation reaction between 4-tert-butylbenzaldehyde and hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include tert-butyl alcohol, amines, and substituted triazine derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)amine: Shares the tert-butylphenyl group but lacks the triazine core.
(E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol: Contains a similar hydrazine moiety but differs in the overall structure.
Uniqueness
6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of functional groups and the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H31N7O2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H31N7O2/c1-28(2,3)20-8-6-19(7-9-20)18-29-35-27-33-25(30-21-10-14-23(36-4)15-11-21)32-26(34-27)31-22-12-16-24(37-5)17-13-22/h6-18H,1-5H3,(H3,30,31,32,33,34,35)/b29-18+ |
InChI Key |
GWUPAPIWFPINHM-RDRPBHBLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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